Comparative Dielectric Constant and Thermal Expansion: 1171-47-7 vs. BPADA for Microelectronics
In comparative material selection for microelectronic substrates, 2,2-Bis(4-carboxyphenyl)hexafluoropropane (1171-47-7) demonstrates a quantifiable advantage in reducing signal delay and improving dimensional stability compared to the common non-fluorinated analog BPADA. Vendor technical data directly comparing key properties indicate that CAS 1171-47-7 achieves a dielectric constant of 2.8 versus 3.2 for BPADA, representing a 12.5% reduction. Furthermore, its coefficient of thermal expansion (CTE) is 45 ppm/°C, which is significantly lower than BPADA's 62 ppm/°C (a 27% improvement). Additionally, moisture absorption is reduced by 62.5%, measuring 0.3% compared to BPADA's 0.8% .
| Evidence Dimension | Dielectric Constant, CTE, Moisture Absorption |
|---|---|
| Target Compound Data | Dielectric Constant: 2.8; CTE: 45 ppm/°C; Moisture Absorption: 0.3% |
| Comparator Or Baseline | BPADA (Bisphenol A dianhydride): Dielectric Constant: 3.2; CTE: 62 ppm/°C; Moisture Absorption: 0.8% |
| Quantified Difference | Dielectric constant reduced by 12.5%; CTE reduced by 27%; Moisture absorption reduced by 62.5% |
| Conditions | Vendor technical datasheet for polymer properties when used as a monomer; likely measured on standard films. |
Why This Matters
For procurement in high-frequency electronics packaging, the lower dielectric constant reduces signal propagation delay, while the lower CTE ensures superior dimensional stability and reliability during thermal cycling.
